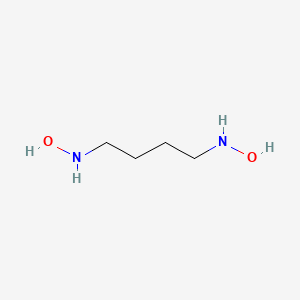

N~1~,N~4~-Dihydroxybutane-1,4-diamine

Description

N¹,N⁴-Dihydroxybutane-1,4-diamine (chemical formula: C₄H₁₂N₂O₂) is a diamine derivative featuring hydroxyl groups attached to both terminal nitrogen atoms of a butane-1,4-diamine backbone. This structural motif confers unique physicochemical properties, including high polarity and hydrogen-bonding capacity, which distinguish it from analogous diamines.

Properties

CAS No. |

390762-83-1 |

|---|---|

Molecular Formula |

C4H12N2O2 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

N-[4-(hydroxyamino)butyl]hydroxylamine |

InChI |

InChI=1S/C4H12N2O2/c7-5-3-1-2-4-6-8/h5-8H,1-4H2 |

InChI Key |

UIPGRURBISAPSR-UHFFFAOYSA-N |

Canonical SMILES |

C(CCNO)CNO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Dihydroxybutane-1,4-diamine typically involves the reaction of 1,4-diaminobutane with formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the reaction and control the pH.

Industrial Production Methods

In an industrial setting, the production of N1,N~4~-Dihydroxybutane-1,4-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Dihydroxybutane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~).

Major Products Formed

Oxidation: Formation of butanedione derivatives.

Reduction: Formation of butane-1,4-diamine derivatives.

Substitution: Formation of halogenated butane derivatives.

Scientific Research Applications

N~1~,N~4~-Dihydroxybutane-1,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of N1,N~4~-Dihydroxybutane-1,4-diamine involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the diamine moiety allows for the formation of coordination complexes with metal ions, which can modulate enzymatic activities and other biochemical processes.

Comparison with Similar Compounds

Table 1: Comparative Molecular Data

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Polarity/H-Bonding | Solubility Trends |

|---|---|---|---|---|---|

| N¹,N⁴-Dihydroxybutane-1,4-diamine | C₄H₁₂N₂O₂ | 136.15* | -OH groups | High | High in polar solvents |

| N,N′-Dibenzylbutane-1,4-diamine [1] | C₁₈H₂₄N₂ | 268.40 | Benzyl groups | Low | Organic solvents (e.g., CHCl₃) |

| N,N′-Bis(3,4-dimethoxybenzylidene)butane-1,4-diamine [7] | C₂₂H₂₈N₂O₄ | 384.50 | Schiff base (dimethoxy) | Moderate | Moderate in polar organics |

| N¹,N⁴-Diethylbutane-1,4-diamine [8] | C₈H₂₀N₂ | 144.26 | Ethyl groups | Low | Hydrophobic solvents |

| N¹,N⁴-Di-sec-butylbenzene-1,4-diamine [11] | C₁₄H₂₄N₂ | 220.36 | sec-Butyl groups | Very Low | Non-polar solvents |

Key Observations:

- Polarity and Solubility: The hydroxyl groups in N¹,N⁴-Dihydroxybutane-1,4-diamine enhance its polarity and hydrogen-bonding capacity, favoring solubility in water and polar solvents like methanol. In contrast, alkyl- or aryl-substituted analogs (e.g., dibenzyl or diethyl derivatives) exhibit reduced polarity and prefer organic solvents .

- Molecular Weight : The target compound has a lower molecular weight than derivatives with bulky substituents (e.g., dimethoxybenzylidene in [7]), which may influence volatility and melting points.

Reactivity and Functional Behavior

Hydrogen Bonding and Crystallinity

- N¹,N⁴-Dihydroxybutane-1,4-diamine is expected to form extensive hydrogen-bonding networks, similar to the C–H···O interactions observed in N,N′-Bis(3,4-dimethoxybenzylidene)butane-1,4-diamine . This property could facilitate applications in crystal engineering or coordination chemistry.

- In contrast, alkyl-substituted diamines (e.g., diethyl or di-sec-butyl derivatives) lack strong H-bond donors, leading to weaker intermolecular forces and lower melting points .

Chemical Reactivity

- Schiff Base Formation : While butane-1,4-diamine derivatives like N,N′-Bis(3,4-dimethoxybenzylidene)butane-1,4-diamine readily form Schiff bases with aldehydes , the hydroxyl groups in the target compound may instead participate in condensation reactions (e.g., esterification) or act as ligands in metal complexes.

- Biological Activity: Substituted diamines, such as N¹,N⁴-bis(4-(dimethylamino)benzyl)benzene-1,4-diamine, exhibit antimicrobial activity due to electron-donating substituents . The hydroxyl groups in N¹,N⁴-Dihydroxybutane-1,4-diamine could confer different bioactivity profiles, though experimental data are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.